2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL
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Overview
Description
2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused pyrido-pyrimidine core with a furyl substituent, making it a unique structure with promising biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL typically involves a multi-step process. One common method includes the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the furyl or pyrimidine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL
- 2-(2-Furyl)-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidin-4-OL
- 2-(2-Furyl)-5,6,7,8-tetrahydropyrido[1,2-D]pyrimidin-4-OL
Uniqueness
2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of the furyl group, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
1260665-01-7 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H11N3O2/c15-11-7-6-12-4-3-8(7)13-10(14-11)9-2-1-5-16-9/h1-2,5,12H,3-4,6H2,(H,13,14,15) |
InChI Key |
DZLXKRCYQPSWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(NC2=O)C3=CC=CO3 |
Origin of Product |
United States |
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